molecular formula C4H7N3O5S B12905969 (6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid

(6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid

Cat. No.: B12905969
M. Wt: 209.18 g/mol
InChI Key: WQBXHVBAPWFTKV-UHFFFAOYSA-N
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Description

(6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid is a complex organic compound that belongs to the class of diazinanes This compound is characterized by its unique structure, which includes a hydroxyimino group, an oxo group, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid typically involves multi-step organic reactions. One common method includes the reaction of a diazinane derivative with appropriate reagents to introduce the hydroxyimino and oxo groups. The sulfonic acid group is often introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency. The use of advanced purification methods, including crystallization and chromatography, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Scientific Research Applications

(6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism of action of (6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid involves its interaction with molecular targets through its functional groups. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6Z,9Z-hexadecadienoic acid: A long-chain fatty acid with similar structural features.

    Sapienic acid: Another long-chain fatty acid with an aliphatic tail.

Properties

Molecular Formula

C4H7N3O5S

Molecular Weight

209.18 g/mol

IUPAC Name

(6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid

InChI

InChI=1S/C4H7N3O5S/c8-4-5-2(7-9)1-3(6-4)13(10,11)12/h3,9H,1H2,(H,10,11,12)(H2,5,6,7,8)

InChI Key

WQBXHVBAPWFTKV-UHFFFAOYSA-N

Isomeric SMILES

C\1C(NC(=O)N/C1=N\O)S(=O)(=O)O

Canonical SMILES

C1C(NC(=O)NC1=NO)S(=O)(=O)O

Origin of Product

United States

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